

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methylclonazepam

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis pathways of **methylclonazepam** (Ro05-4082), a benzodiazepine derivative. It is intended for a technical audience and details the compound's structure, potential manufacturing processes, and relevant experimental data.

Chemical Structure and Identification

Methylclonazepam, systematically known as 5-(2-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one, is a derivative of clonazepam.[1][2] The core structure is a fusion of a benzene ring and a diazepine ring.[3] It is characterized by a nitro group at position 7, a 2-chlorophenyl ring at position 5, and a methyl group on the nitrogen at position 1 of the benzodiazepine framework.[2] This N-methylation distinguishes it from its parent compound, clonazepam.[1][4]

The compound has sedative and hypnotic properties comparable in potency to clonazepam but was never introduced into clinical practice.[4][5]

Table 1: Chemical Identifiers for **Methylclonazepam**



Identifier	Value	Source(s)
IUPAC Name	5-(2-chlorophenyl)-1,3-dihydro- 1-methyl-7-nitro-2H-1,4- benzodiazepin-2-one	[2]
CAS Number	5527-71-9	[2][6][7]
Molecular Formula	C16H12CIN3O3	[2][6][7][8]
Molecular Weight	329.74 g/mol	[6][7][8]
InChI Key	AZVBJJDUDXZLTM- UHFFFAOYSA-N	[2][6]
SMILES	CN1c2ccc(cc2C(=NCC1=O)c3 ccccc3Cl)INVALID-LINK[O-]	[6]

Synthesis Pathways

The synthesis of **methylclonazepam** can be logically approached as a two-stage process:

- Formation of the core benzodiazepine structure, closely following established methods for clonazepam synthesis.
- N-methylation of the resulting intermediate to yield the final product.

A common and well-documented route for synthesizing the 1,4-benzodiazepine skeleton involves the cyclization of a substituted 2-acetamidobenzophenone.[9][10][11]

Stage 1: Synthesis of the Clonazepam Intermediate

The foundational pathway begins with a substituted benzophenone, which is then halogenated and subsequently cyclized.

Acylation: The synthesis starts with 2-amino-5-nitro-2'-chlorobenzophenone. This
intermediate is acylated using a haloacetyl halide, such as chloroacetyl chloride, in a suitable
solvent like toluene. This reaction forms 2-(2-haloacetamido)-5-nitro-2'-chlorobenzophenone.
 [9][12]



Cyclization: The resulting N-substituted benzophenone is then cyclized to form the seven-membered diazepine ring. This is typically achieved by reacting the intermediate with a source of ammonia. Common cyclizing agents include hexamethylenetetramine in the presence of an ammonium salt (like ammonium chloride) and an alcohol solvent, or by using ammonia water or ammonia gas.[9][10][11][12] This step yields the clonazepam structure.

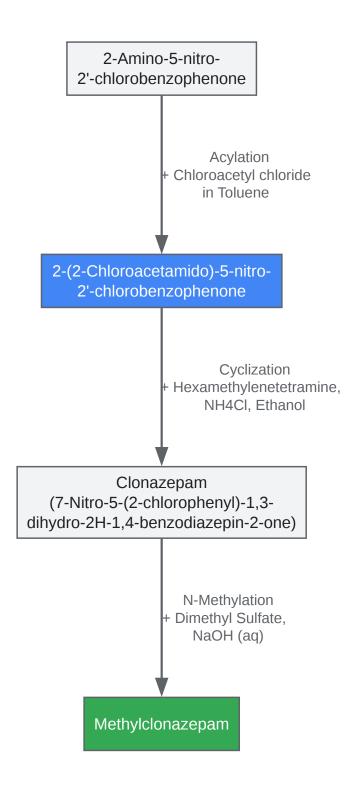
Stage 2: N-Methylation

The final step is the selective methylation of the nitrogen atom at the N-1 position of the benzodiazepine ring. This is a common modification for altering the pharmacological profile of benzodiazepines.[3]

Methylation: The clonazepam intermediate is treated with a methylating agent. Two-phase
methylation systems, employing an aqueous base in combination with an organic
methylating agent, are effective for this transformation.[10] A suitable methylating agent,
such as dimethyl sulfate or methyl iodide, is used in the presence of a base (e.g., sodium
hydroxide) to introduce the methyl group at the N-1 position, yielding methylclonazepam.

The overall synthesis workflow is visualized below.





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